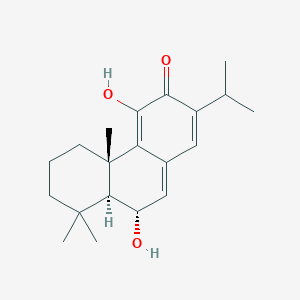
Cupric anthranilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric anthranilate is a coordination compound that has shown promising results in scientific research. It is formed by the reaction of copper (II) ions with anthranilic acid. This compound has been studied for its potential use as a catalyst, as well as its biological and physiological effects.
Mechanism of Action
The exact mechanism of action of cupric anthranilate is not fully understood. However, it is believed that the copper (this compound) ions in the compound play a key role in its biological and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biological and physiological effects. It has been found to inhibit the growth of cancer cells and to have antimicrobial properties. It has also been studied for its potential use in wound healing and tissue regeneration.
Advantages and Limitations for Lab Experiments
One advantage of cupric anthranilate is that it is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that this compound is insoluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on cupric anthranilate. One area of interest is its potential use in the treatment of cancer. Another area of research could focus on its antimicrobial properties and its potential use as a disinfectant. Additionally, this compound could be studied for its potential use in wound healing and tissue regeneration.
Synthesis Methods
The synthesis of cupric anthranilate involves the reaction of copper (this compound) ions with anthranilic acid in an aqueous solution. The resulting product is a blue-green powder that is insoluble in water.
Scientific Research Applications
Cupric anthranilate has been studied for its potential use as a catalyst in various chemical reactions. It has also been investigated for its biological and physiological effects, including its ability to inhibit the growth of cancer cells.
Properties
| 15442-49-6 | |
Molecular Formula |
C14H14CuN2O4 |
Molecular Weight |
337.82 g/mol |
IUPAC Name |
2-aminobenzoic acid;copper |
InChI |
InChI=1S/2C7H7NO2.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10); |
InChI Key |
VTWQECKHLTVQKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N.C1=CC=C(C(=C1)C(=O)O)N.[Cu] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[NH-].C1=CC=C(C(=C1)C(=O)O)[NH-].[Cu+2] |
| 15442-49-6 | |
synonyms |
o-Aminobenzoic acid copper complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



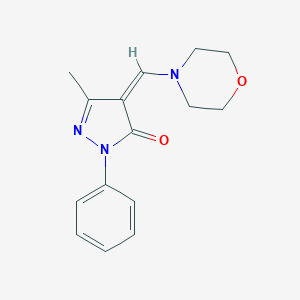

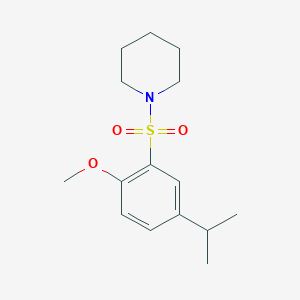
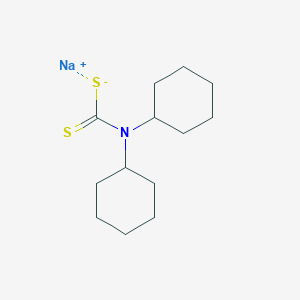
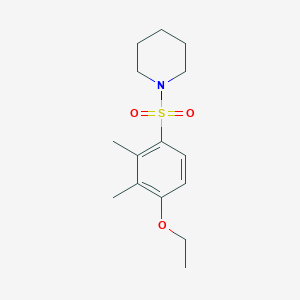
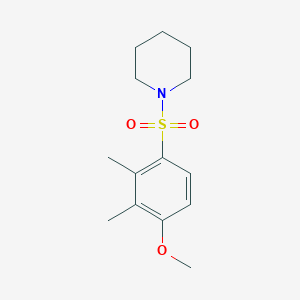
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
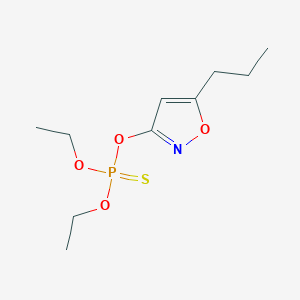
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
